molecular formula C9H10ClNO2 B8484909 Ethyl 3-chloro-5-methylisonicotinate

Ethyl 3-chloro-5-methylisonicotinate

Cat. No. B8484909
M. Wt: 199.63 g/mol
InChI Key: RQWYXJYACVZHDS-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To the solution of ethyl 3-bromo-5-chloropyridine-4-carboxylate (28 g, 105 mmol) in dioxane (300 mL) in a 1 L round bottom flask was added dimethylzinc (105 mL, 1.0 M in hexane) and (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) dichloromethane complex (1.3 g, 1.6 mmol). The resulting mixture was heated at 60° C. for 20 hours. After cooling, the reaction mixture was poured into cold water (500 mL) and extracted with dichloromethane (3×200 mL). After evaporation of the solvent, the crude product was filtered through a silica pad (10 cm) with 20% ethyl acetate in hexane (400 mL), and the solvent was evaporated. The oily ethyl 3-chloro-5-methylpyridine-4-carboxylate (20 g, 90% yield) was used in the next step without further purification.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:13])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH3:14][Zn]C.O>O1CCOCC1>[Cl:13][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH3:14])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C(=O)OCC)Cl
Name
Quantity
105 mL
Type
reactant
Smiles
C[Zn]C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 mL)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
FILTRATION
Type
FILTRATION
Details
the crude product was filtered through a silica pad (10 cm) with 20% ethyl acetate in hexane (400 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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